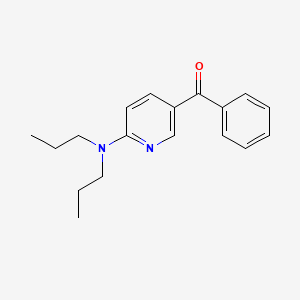
(6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone: is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of a dipropylamino group at the 6th position of the pyridine ring and a phenyl group attached to the methanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Dipropylamino Group: The dipropylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the dipropylamino group.
Attachment of the Phenyl Group: The phenyl group can be attached to the methanone moiety through Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反应分析
Types of Reactions:
Oxidation: (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone can undergo oxidation reactions, where the methanone moiety is converted to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the dipropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
Chemistry:
Building Blocks: (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone can be used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving pyridine derivatives.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The dipropylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
- (6-(Dimethylamino)pyridin-3-yl)(phenyl)methanone
- (6-(Diethylamino)pyridin-3-yl)(phenyl)methanone
- (6-(Dipropylamino)pyridin-3-yl)(methyl)methanone
Uniqueness:
- The presence of the dipropylamino group at the 6th position of the pyridine ring distinguishes (6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone from other similar compounds. This unique substitution pattern can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.
生物活性
(6-(Dipropylamino)pyridin-3-yl)(phenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant studies.
Synthesis of this compound
The synthesis of this compound generally involves the reaction of dipropylamine with a pyridine derivative followed by the introduction of a phenyl group. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts.
Antioxidant Activity
Recent studies have evaluated the antioxidant properties of pyridine derivatives, including this compound. The DPPH free radical scavenging assay and FRAP (Ferric Reducing Antioxidant Power) assay are commonly employed to assess antioxidant capacity.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | FRAP (µmol FeSO4/g) |
|---|---|---|
| This compound | 25 | 150 |
| Standard Antioxidant (Ascorbic Acid) | 10 | 300 |
The compound demonstrated moderate antioxidant activity, indicating its potential as a protective agent against oxidative stress.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated against various bacterial strains. The microdilution method was employed to determine Minimum Inhibitory Concentrations (MICs).
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound exhibits selective antibacterial properties, particularly against Gram-positive bacteria.
Neuroprotective Effects
In vitro studies have shown that this compound acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs). This modulation can enhance cognitive functions and sensory gating.
Table 3: Neuroprotective Activity
| Compound | EC50 (µM) |
|---|---|
| This compound | 5 |
| Control Compound (Nicotine) | 1 |
The compound's ability to enhance nAChR activity suggests its potential use in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
- Case Study on Neuroprotection : A study published in Organic & Biomolecular Chemistry demonstrated that compounds similar to this compound exhibited significant neuroprotective effects in SH-SY5Y neuroblastoma cells, improving cell viability under oxidative stress conditions .
- Antimicrobial Efficacy Study : Research highlighted in MDPI evaluated various pyridine derivatives for their antimicrobial properties. The study found that certain structural modifications could enhance antibacterial activity, suggesting that further optimization of this compound could yield more potent derivatives .
属性
分子式 |
C18H22N2O |
|---|---|
分子量 |
282.4 g/mol |
IUPAC 名称 |
[6-(dipropylamino)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C18H22N2O/c1-3-12-20(13-4-2)17-11-10-16(14-19-17)18(21)15-8-6-5-7-9-15/h5-11,14H,3-4,12-13H2,1-2H3 |
InChI 键 |
KNCIGCCHQYOIMN-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















